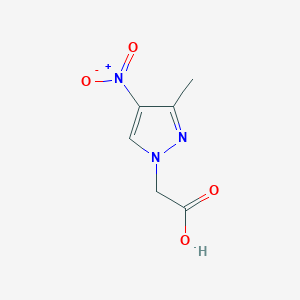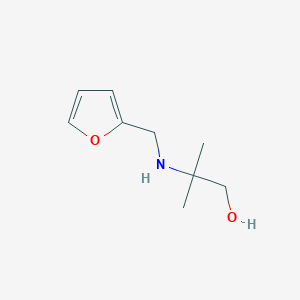
(3-Oxopiperazin-2-yl)acetic acid
説明
Synthesis Analysis
The synthesis of “(3-Oxopiperazin-2-yl)acetic acid” involves multiple steps. The process includes the use of sodium carbonate in water and acetone, followed by the addition of methanol. Further steps involve the use of sulfuric acid in water, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide .Molecular Structure Analysis
The molecular formula of “(3-Oxopiperazin-2-yl)acetic acid” is C6H10N2O3 . The InChI code for this compound is 1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) .Physical And Chemical Properties Analysis
“(3-Oxopiperazin-2-yl)acetic acid” is a solid at room temperature . The compound has a molecular weight of 158.16 . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用
1. Platelet Aggregation Inhibition and Thrombotic Disease Treatment
A notable application of derivatives of 2-oxopiperazine, similar to (3-Oxopiperazin-2-yl)acetic acid, is in inhibiting platelet aggregation. For instance, certain 2-oxopiperazine derivatives demonstrate a potent inhibitory effect on platelet aggregation, suggesting their potential in treating thrombotic diseases. One such compound, 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid, showed both a potent inhibitory effect on platelet aggregation and a good dissociation between efficacy and bleeding side effects, making it a candidate for clinical trials in treating thrombotic diseases (Kitamura et al., 2001).
2. Novel Synthesis Techniques
There is significant interest in the synthesis of novel annelated 2-oxopiperazines. Methyl (3-oxopiperazin-2-ylidene) acetate reacts with N-arylmaleimides to form previously undescribed compounds, suggesting a potential for creating new therapeutic agents or research tools. This process involves the synthesis of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, highlighting the versatility of (3-Oxopiperazin-2-yl)acetic acid derivatives in chemical synthesis (Svetlana et al., 2015).
3. Aldose Reductase Inhibition
Compounds structurally related to (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, which are closely related to 2-oxopiperazines, have shown significant pharmacological activities, including aldose reductase inhibition. These compounds exhibit potent inhibition of aldose reductase with submicromolar IC50 values, indicating their potential in treating conditions like diabetic complications. The most efficacious inhibitor identified was over five times more potent than the clinically used epalrestat, suggesting its potential in clinical applications (Kučerová-Chlupáčová et al., 2020).
4. Development of Fused Oxopiperazino-β-lactams
The synthesis of fused oxopiperazino-β-lactams, achieved through the Staudinger reaction, represents another area of research. These compounds were synthesized from functionalized ketenes and 5,6-dihydropyrazin-2(1H)-ones, indicating the potential of 2-oxopiperazine derivatives in the development of new chemical entities. This process results in 2-oxopiperazine-3-acetic acid derivatives, underscoring the utility of this chemical structure in novel synthetic pathways (Viso et al., 2006).
5. Bradykinin B1 Receptor Antagonists for Pain and Inflammation
Oxopiperazine-based compounds have been identified as potent bradykinin B1 receptor antagonists. These compounds, compared to previous series, showed improved in vitro potency and metabolic stability. One specific compound demonstrated significant efficacy in a rabbit biochemical challenge model, indicating its potential for treating pain and inflammation (Chen et al., 2011).
Safety And Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. After handling, hands should be washed thoroughly. It should not be eaten, drunk, or smoked when using this product. Use should be only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye protection should be worn .
特性
IUPAC Name |
2-(3-oxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJIRWKIYQMFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406448 | |
| Record name | (3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Oxopiperazin-2-yl)acetic acid | |
CAS RN |
405214-33-7 | |
| Record name | (3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)

![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)




